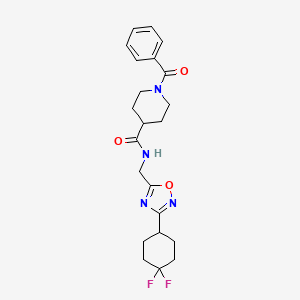

![molecular formula C18H19FN6O2 B2520602 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-77-9](/img/structure/B2520602.png)

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

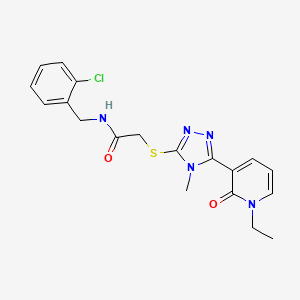

The compound 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly reported in the provided papers, similar fluorinated benzamide derivatives have been synthesized and characterized, indicating the interest in such compounds for their potential biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multi-step organic reactions, starting from specific aniline precursors. For instance, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives was achieved from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, indicating the use of halogenated intermediates and aniline as starting materials . Similarly, the synthesis of complex benzamide structures often involves the formation of amide bonds and the introduction of fluorine through halogen exchange reactions or direct fluorination methods .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and a fluorine atom, which can significantly influence the molecular conformation and intermolecular interactions due to its electronegativity. X-ray crystallography is a common technique used to determine the precise molecular structure, as demonstrated by the characterization of a 4-fluoro benzamide derivative, which crystallized in the monoclinic space group with specific cell parameters . The presence of hydrogen bonds, such as N–H···O interactions, often plays a crucial role in the molecular packing within the crystal lattice .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, particularly those involving the amide functional group. The fluorine atom can also influence the reactivity of the compound, making it a site for nucleophilic substitution reactions, as seen in the synthesis of fluorinated neuroleptics where a tosyloxy group is replaced by [18F]fluoride . These reactions are essential for the introduction of radioactive isotopes for imaging applications, such as positron emission tomography (PET).

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom and the overall molecular structure. The fluorine atom contributes to the lipophilicity and can enhance the metabolic stability of the compound. The crystalline properties, such as the space group, cell dimensions, and density, are determined through X-ray crystallography and are indicative of the solid-state characteristics of the compound . The solubility, melting point, and other physicochemical properties are crucial for the application of these compounds in drug development and other fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Heterocyclic compounds, including pyrimidines and quinazolines, are widely recognized in medicinal chemistry for their broad spectrum of biological activities. These structures serve as crucial scaffolds for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and CNS agent properties. The structural motif of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" shares similarities with these bioactive heterocycles, suggesting its potential in medicinal chemistry applications (Cherukupalli et al., 2017).

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Compounds featuring pyrimidine structures have been applied in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the potential of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Drug Discovery and Development

The exploration of heterocyclic compounds in drug discovery highlights their importance in addressing various therapeutic targets. The structural features of related heterocycles, such as enhanced binding affinities and specific interactions with biological targets, underline the potential of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" in the discovery and development of new therapeutic agents. This compound could play a role in targeting enzymes or receptors critical in disease pathology, mirroring the action of other heterocyclic compounds in therapeutic applications (Gmeiner, 2020).

Synthesis Methodologies

Research on heterocyclic compounds also includes the development of efficient synthesis methodologies that can provide access to a wide range of structurally diverse molecules. The methodologies employed for synthesizing related heterocyclic compounds can offer valuable insights into the synthesis of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide," potentially enabling the exploration of its applications in various scientific fields (Parmar et al., 2023).

Zukünftige Richtungen

The future directions for research on “4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications. For instance, it could be interesting to investigate its potential as a kinase inhibitor and its efficacy against various types of cancer .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It plays a significant role in controlling cell growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, effectively halting the proliferation of cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This disruption can have downstream effects on cell proliferation, potentially leading to the inhibition of tumor growth in the context of cancer .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle through the inhibition of CDK2, the compound can effectively halt the growth of cells . This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary characteristic of the disease .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c19-14-3-1-13(2-4-14)18(26)20-5-6-25-17-15(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYNTLKWRDWMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)